Cas no 627539-51-9 ((2R)-4-(furan-2-yl)butan-2-ol)

(2R)-4-(Furan-2-yl)butan-2-ol is a chiral secondary alcohol featuring a furan heterocycle, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The (2R)-enantiomer offers stereochemical specificity, which is critical for asymmetric synthesis and the development of bioactive compounds. Its furan moiety provides reactivity for further functionalization, while the butanol chain enhances solubility in organic solvents. This compound is particularly useful in the synthesis of fine chemicals, agrochemicals, and chiral ligands for catalysis. High enantiomeric purity ensures consistent performance in stereoselective reactions, making it a preferred choice for research and industrial applications requiring precise molecular control.
(2R)-4-(furan-2-yl)butan-2-ol structure
(2R)-4-(furan-2-yl)butan-2-ol structure
Product name:(2R)-4-(furan-2-yl)butan-2-ol
CAS No:627539-51-9
MF:C8H12O2
Molecular Weight:140.179682731628
CID:6348605
PubChem ID:92170499

(2R)-4-(furan-2-yl)butan-2-ol 化学的及び物理的性質

名前と識別子

    • (2R)-4-(furan-2-yl)butan-2-ol
    • 627539-51-9
    • EN300-1839166
    • インチ: 1S/C8H12O2/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6-7,9H,4-5H2,1H3/t7-/m1/s1
    • InChIKey: WJKRHTCMSSXHNV-SSDOTTSWSA-N
    • SMILES: O[C@H](C)CCC1=CC=CO1

計算された属性

  • 精确分子量: 140.083729621g/mol
  • 同位素质量: 140.083729621g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 93.3
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 33.4Ų

(2R)-4-(furan-2-yl)butan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1839166-0.05g
(2R)-4-(furan-2-yl)butan-2-ol
627539-51-9
0.05g
$1549.0 2023-09-19
Enamine
EN300-1839166-0.5g
(2R)-4-(furan-2-yl)butan-2-ol
627539-51-9
0.5g
$1770.0 2023-09-19
Enamine
EN300-1839166-1.0g
(2R)-4-(furan-2-yl)butan-2-ol
627539-51-9
1g
$1844.0 2023-06-02
Enamine
EN300-1839166-10.0g
(2R)-4-(furan-2-yl)butan-2-ol
627539-51-9
10g
$7927.0 2023-06-02
Enamine
EN300-1839166-5g
(2R)-4-(furan-2-yl)butan-2-ol
627539-51-9
5g
$5345.0 2023-09-19
Enamine
EN300-1839166-0.1g
(2R)-4-(furan-2-yl)butan-2-ol
627539-51-9
0.1g
$1623.0 2023-09-19
Enamine
EN300-1839166-1g
(2R)-4-(furan-2-yl)butan-2-ol
627539-51-9
1g
$1844.0 2023-09-19
Enamine
EN300-1839166-0.25g
(2R)-4-(furan-2-yl)butan-2-ol
627539-51-9
0.25g
$1696.0 2023-09-19
Enamine
EN300-1839166-2.5g
(2R)-4-(furan-2-yl)butan-2-ol
627539-51-9
2.5g
$3611.0 2023-09-19
Enamine
EN300-1839166-5.0g
(2R)-4-(furan-2-yl)butan-2-ol
627539-51-9
5g
$5345.0 2023-06-02

(2R)-4-(furan-2-yl)butan-2-ol 関連文献

(2R)-4-(furan-2-yl)butan-2-olに関する追加情報

Introduction to (2R)-4-(furan-2-yl)butan-2-ol (CAS No. 627539-51-9)

(2R)-4-(furan-2-yl)butan-2-ol, identified by its CAS number 627539-51-9, is a significant compound in the field of chemo-biopharmaceuticals. This enantiomerically pure alcohol has garnered attention due to its unique structural and functional properties, making it a valuable intermediate in the synthesis of various pharmacologically active molecules. The compound's stereochemistry, specifically the (2R) configuration, plays a crucial role in determining its biological activity and interaction with biological targets.

The< strong>furan moiety attached to the butan-2-ol backbone is a key feature that contributes to the compound's reactivity and potential applications. Furan derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In recent years, there has been a surge in research focused on leveraging these properties for therapeutic purposes. The incorporation of the furan ring into the butan-2-ol structure enhances the compound's ability to interact with enzymes and receptors, thereby modulating various biological pathways.

Recent studies have highlighted the importance of stereoselectivity in drug design. The (2R) configuration of (2R)-4-(furan-2-yl)butan-2-ol ensures that the compound exhibits specific biological activities while minimizing unwanted side effects. This precision in stereochemistry is particularly critical in pharmaceutical development, where even minor changes in molecular structure can significantly alter a drug's efficacy and safety profile. The synthesis of enantiomerically pure compounds like (2R)-4-(furan-2-yl)butan-2-ol is a testament to the advancements in synthetic chemistry and chiral resolution techniques.

In the realm of drug discovery, (2R)-4-(furan-2-yl)butan-2-ol has been explored as a building block for more complex molecules. Its versatile structure allows for further functionalization, enabling the creation of novel pharmacophores with enhanced therapeutic potential. For instance, researchers have investigated its use in developing kinase inhibitors, which are crucial for treating various cancers and inflammatory diseases. The furan ring's ability to participate in hydrogen bonding and π-stacking interactions makes it an ideal candidate for designing molecules that can tightly bind to biological targets.

The< strong>CAS number 627539-51-9 provides a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and industrial applications. This standardized nomenclature system is essential for facilitating global collaboration and knowledge sharing among researchers. As the field of chemo-biopharmaceuticals continues to evolve, compounds like (2R)-4-(furan-2-yl)butan-2-ol will play an increasingly pivotal role in shaping new therapeutic strategies.

One of the most exciting aspects of (2R)-4-(furan-2-yl)butan-2-ol is its potential in personalized medicine. By understanding how individual patients respond to specific molecular structures, clinicians can tailor treatments to maximize efficacy while minimizing adverse reactions. The stereochemical purity of this compound makes it an excellent candidate for such personalized therapeutic approaches. Additionally, its role as an intermediate in drug synthesis underscores its importance in industrial-scale pharmaceutical production.

The< strong>furan ring present in (2R)-4-(furan-2-yb-butan--=--=--=--=--=--=--=--=--=--=--=--=--=--=--l-butanol not only contributes to its chemical reactivity but also influences its physical properties. This duality makes it a versatile tool for chemists looking to develop new materials and drugs. For example, the furan moiety can participate in coordination chemistry, allowing for the creation of metal complexes with potential catalytic or therapeutic applications.

In conclusion, (2R)-4-(furan-yb-butanol (CAS No. 62753951--)9 represents a significant advancement in chemo-biopharmaceutical research. Its unique structural features, coupled with its stereochemical purity, make it a valuable asset in drug discovery and development. As research continues to uncover new applications for this compound, its importance in both academic and industrial settings is sure to grow. The ongoing exploration of its pharmacological properties promises to yield novel therapeutics that could benefit patients worldwide.

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